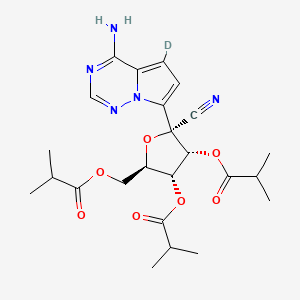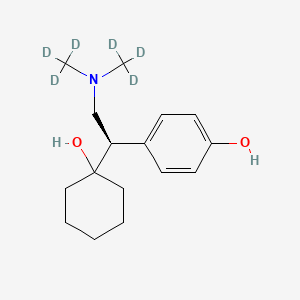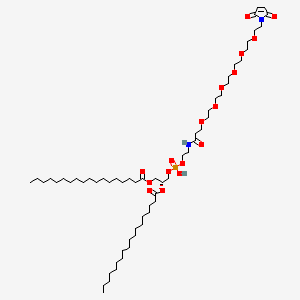
Phospholipid PL1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phospholipid PL1 is a phospholipid-derived nanoparticle known for its ability to deliver costimulatory receptor messenger RNA (CD137 or OX40) to T cells. This compound has shown potential in inducing the activation of various immune cells, including T cells and dendritic cells, thereby enhancing antitumor immunity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phospholipid PL1 is synthesized through a series of chemical reactions involving the modification of phospholipid molecules. The process typically involves the incorporation of specific functional groups that enable the delivery of messenger RNA to target cells. The reaction conditions are carefully controlled to ensure the stability and efficacy of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced bioreactors and purification techniques. The process includes the extraction of phospholipids from natural sources, followed by chemical modification and formulation into nanoparticles. Quality control measures are implemented to ensure the consistency and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Phospholipid PL1 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include modified phospholipid molecules with enhanced functional properties, such as increased stability and improved delivery efficiency .
Applications De Recherche Scientifique
Phospholipid PL1 has a wide range of scientific research applications, including:
Mécanisme D'action
Phospholipid PL1 exerts its effects by delivering costimulatory receptor messenger RNA to T cells. This process involves the following molecular targets and pathways:
Molecular Targets: CD137 and OX40 receptors on T cells.
Pathways Involved: Activation of T cells and dendritic cells, leading to an enhanced immune response against tumors.
Comparaison Avec Des Composés Similaires
Phospholipid PL1 is unique in its ability to deliver costimulatory receptor messenger RNA to T cells. Similar compounds include:
Phosphatidylcholine: A major component of cell membranes, involved in membrane structure and signaling.
Phosphatidylethanolamine: Another key phospholipid, playing a role in membrane fusion and cell signaling.
Compared to these compounds, this compound has enhanced functional properties, making it a valuable tool in cancer immunotherapy and other biomedical applications .
Propriétés
Formule moléculaire |
C61H121N2O10P |
|---|---|
Poids moléculaire |
1073.6 g/mol |
Nom IUPAC |
octan-3-yl 9-[3-[3-diethoxyphosphoryloxypropyl-(9-octan-3-yloxy-9-oxononyl)amino]propyl-(9-octan-3-yloxy-9-oxononyl)amino]nonanoate |
InChI |
InChI=1S/C61H121N2O10P/c1-9-17-32-43-56(12-4)71-59(64)46-35-26-20-23-29-38-49-62(50-39-30-24-21-27-36-47-60(65)72-57(13-5)44-33-18-10-2)52-41-53-63(54-42-55-70-74(67,68-15-7)69-16-8)51-40-31-25-22-28-37-48-61(66)73-58(14-6)45-34-19-11-3/h56-58H,9-55H2,1-8H3 |
Clé InChI |
WFUOKVSXWZZCJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCOP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)




![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)


![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)
![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)


